molecular formula C17H18O2 B8238210 Ethyl 3-(3-phenylphenyl)propanoate

Ethyl 3-(3-phenylphenyl)propanoate

Cat. No.: B8238210
M. Wt: 254.32 g/mol
InChI Key: RPVHNWBGFZYXRC-UHFFFAOYSA-N
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Description

For instance, ethyl 3-phenylpropanoate (compound 2 in ) serves as a foundational structure for derivatives with varying alkyl/aryl substituents. These compounds are pivotal in organic synthesis, agrochemicals, and flavor chemistry due to their tunable physicochemical properties .

Properties

IUPAC Name

ethyl 3-(3-phenylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-19-17(18)12-11-14-7-6-10-16(13-14)15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHNWBGFZYXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-phenylphenyl)propanoate can be synthesized through the esterification of 3-(3-phenylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-phenylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(3-phenylphenyl)propanoic acid and ethanol.

    Reduction: 3-(3-phenylphenyl)propanol.

    Substitution: Depends on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-(3-phenylphenyl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Alkyl Chain Variations in 3-Phenylpropanoate Esters

Ethyl 3-phenylpropanoate derivatives differ primarily in their ester alkyl chains. For example:

  • Methyl 3-phenylpropanoate (compound 1, ) has a shorter methyl chain, likely reducing its boiling point compared to ethyl or propyl analogs.
  • Hexyl 3-phenylpropanoate (compound 6, ) features a longer alkyl chain, increasing lipophilicity (logP) and reducing volatility.

Table 1: Alkyl Chain Effects on 3-Phenylpropanoate Derivatives

Compound Alkyl Group Molecular Formula Key Properties Applications
Methyl 3-phenylpropanoate Methyl C10H12O2 Higher volatility Flavorants, intermediates
Ethyl 3-phenylpropanoate Ethyl C11H14O2 Moderate lipophilicity Agrochemical intermediates
Hexyl 3-phenylpropanoate Hexyl C15H22O2 High logP, low volatility Plasticizers, surfactants

Aryl Substitution Patterns

Substituents on the phenyl ring significantly alter reactivity and biological activity:

  • Ethyl 3-(4-methoxyphenyl)propanoate (compound 39, ): The methoxy group donates electron density, increasing susceptibility to oxidation but enhancing solubility in polar solvents.

Table 2: Aryl Substituent Effects

Compound Substituent Key Impact Example Application
Ethyl 3-(4-fluorophenyl)propanoate 4-Fluoro Improved chemical stability Pharmaceutical intermediates
Ethyl 3-(3-methoxyphenyl)propanoate 3-Methoxy Enhanced solubility in polar media Dye synthesis

Thioester vs. Ester Analogs

Ethyl 3-(methylthio)propanoate (–4), a key aroma compound in pineapple, replaces the phenyl group with a methylthio (-SCH3) moiety. This substitution:

  • Reduces steric hindrance , increasing volatility (boiling point ~150–160°C vs. >200°C for phenyl analogs).
  • Enhances fruity aroma, making it valuable in flavor industries compared to less volatile phenylpropanoates.

Table 3: Thioester vs. Phenylpropanoate Comparison

Compound Functional Group Volatility Aroma Profile Concentration in Pineapple (µg/kg)
Ethyl 3-(methylthio)propanoate -SCH3 High Sulfurous, fruity 91.21 (pulp), 42.67 (core)
Ethyl 3-phenylpropanoate -C6H5 Low Neutral, mild Not detected in fruit studies

Amino and Heterocyclic Derivatives

  • Ethyl 3-(isopropylamino)propanoate (): The amino group introduces basicity, enabling use as a carbamate insecticide precursor (e.g., Benfuracarb). Its high purity (≥99%) and stability contrast with phenylpropanoates, which lack nitrogen-based reactivity .
  • Ethyl 3-(2-furyl)propanoate (): The furan ring’s electron-withdrawing nature reduces electron density at the ester carbonyl, slowing hydrolysis compared to phenyl analogs .

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